3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-4-10(5-7-12)14-9-18-15(19-14)11-2-1-3-13(17)8-11/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOFHNHEASHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242735 | |
| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-30-1 | |
| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-[5-(4-fluorophenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways
Precursor Synthesis and Intermediate Derivatization
A key strategy for constructing the target molecule involves the synthesis of a nitro-substituted precursor, which is subsequently reduced to the final aniline (B41778) derivative. This approach is advantageous as it often utilizes readily available starting materials and employs robust, well-established chemical transformations.
Synthesis of the 4-Fluorophenyl Oxazole (B20620) Moiety
The formation of the 5-(4-fluorophenyl)oxazole unit is a critical step. A common method involves the reaction of an α-haloketone with a primary amide. For instance, the synthesis can commence with the preparation of 2-bromo-1-(4-fluorophenyl)ethanone. This intermediate can be synthesized from 4-fluoroacetophenone through bromination.
Subsequently, the 2-bromo-1-(4-fluorophenyl)ethanone can be reacted with a suitable amide to form an N-acyl-α-aminoketone intermediate. This intermediate is then primed for cyclodehydration to form the oxazole ring.
Incorporation of the Aniline Moiety
The aniline functionality is typically introduced in a protected form, most commonly as a nitro group, to prevent unwanted side reactions during the oxazole ring formation. A plausible route involves the use of 3-nitrobenzoic acid or its derivatives.
A synthetic sequence can be envisioned where 2-amino-1-(4-fluorophenyl)ethanone (B1270984) is acylated with 3-nitrobenzoyl chloride to yield N-(1-(4-fluorophenyl)-2-oxoethyl)-3-nitrobenzamide. This intermediate contains all the necessary atoms for the subsequent cyclization to form the 2,5-disubstituted oxazole ring. The final step in this pathway is the selective reduction of the nitro group to an amine. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the desired 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline. jst.go.jp
Established Oxazole Synthesis Reactions Applicable to the Compound’s Structure
Several classical and modern named reactions for oxazole synthesis can be adapted to produce this compound. These methods offer alternative strategic disconnections and may provide advantages in terms of yield, purity, or substrate scope.
Robinson-Gabriel Synthesis and Cyclodehydration Approaches
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino-ketones via an intramolecular cyclodehydration. wikipedia.org In the context of synthesizing the target compound, the key intermediate would be N-(1-(4-fluorophenyl)-2-oxoethyl)-3-nitrobenzamide, as previously described.
This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus oxychloride. wikipedia.org The process involves the intramolecular condensation of the enol or enolate of the ketone onto the amide carbonyl, followed by dehydration to afford the aromatic oxazole ring. The subsequent reduction of the nitro group would complete the synthesis.
| Reactant 1 | Reactant 2 | Key Intermediate | Cyclodehydration Agent | Final Step |
| 2-Amino-1-(4-fluorophenyl)ethanone | 3-Nitrobenzoyl chloride | N-(1-(4-fluorophenyl)-2-oxoethyl)-3-nitrobenzamide | H₂SO₄ or POCl₃ | Reduction of nitro group |
Fischer-Oxazole Synthesis and Cyanohydrin Condensations
The Fischer oxazole synthesis provides another route to 2,5-disubstituted oxazoles. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org To apply this to the synthesis of this compound, one would require the cyanohydrin of 4-fluorobenzaldehyde (B137897) and 3-nitrobenzaldehyde.
The reaction proceeds by the initial formation of an iminochloride from the cyanohydrin and HCl, which then reacts with the aldehyde. wikipedia.org A series of intramolecular rearrangements and dehydration steps lead to the formation of the oxazole ring. As with other methods, a final reduction step would be necessary to convert the nitro group to the aniline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Final Step |
| 4-Fluorobenzaldehyde cyanohydrin | 3-Nitrobenzaldehyde | Anhydrous HCl | Dry Ether | Reduction of nitro group |
Van Leusen Oxazole Synthesis Utilizing TosMIC
The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This reaction allows for the formation of oxazoles from aldehydes. organic-chemistry.org For the synthesis of the target compound, a potential strategy would involve the reaction of 4-fluorobenzaldehyde with TosMIC to form 5-(4-fluorophenyl)oxazole.
However, the direct introduction of the 2-(3-aminophenyl) substituent in a subsequent step can be challenging. A more viable approach within the Van Leusen framework might involve a one-pot reaction for the synthesis of a 4,5-disubstituted oxazole. Recent developments in the Van Leusen reaction have shown its applicability to the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, various aldehydes, and aliphatic halides in ionic liquids. nih.govmdpi.com A modification of this approach could potentially be explored to introduce the desired substituents.
| Reagent 1 | Reagent 2 | Key Features | Potential Application |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Formation of 5-substituted oxazoles. organic-chemistry.org | Synthesis of the 5-(4-fluorophenyl)oxazole core. |
| Aldehyde, TosMIC, Aliphatic Halide | One-pot reaction in ionic liquid | Formation of 4,5-disubstituted oxazoles. nih.govmdpi.com | A potential, though more complex, route to the target structure. |
Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper)
Metal-catalyzed reactions are fundamental in modern organic synthesis for their efficiency and selectivity in forming heterocyclic rings. Copper and palladium are particularly prominent in the synthesis of oxazole derivatives.
Copper-Catalyzed Syntheses: Copper catalysts are widely employed due to their low cost and versatile reactivity. A novel and efficient approach for synthesizing 2,5-disubstituted oxazoles involves a copper-catalyzed cascade reaction starting from aromatic terminal alkenes and azides. rsc.org This method proceeds through a sequence of 1,3-dipolar cycloaddition, ring cleavage, hydrogen migration, denitrogenation, and concludes with a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.orgrsc.org This process is advantageous as it uses air as a green oxidant and generates only nitrogen and water as byproducts. rsc.org
Another copper-catalyzed method involves the tandem oxidative cyclization of benzylamine (B48309) derivatives with β-diketones. acs.org This reaction can be performed under mild conditions, often at room temperature, and tolerates a wide range of substrates. acs.org For example, the reaction between benzylamine and ethyl acetoacetate (B1235776) in the presence of a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) yields polysubstituted oxazoles. acs.org Additionally, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids using a combination of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org
| Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Aromatic Alkenes + Azides | Copper catalyst, Air (as oxidant) | Cascade reaction; mild conditions; green oxidant. | rsc.orgrsc.org |
| Benzylamine derivatives + β-Diketones | Copper acetate, TBHP | Tandem oxidative cyclization; mild conditions. | acs.org |
| Arylacetylenes + α-Amino Acids | Cu(NO₃)₂·3H₂O, Iodine | Direct synthesis from readily available precursors. | organic-chemistry.org |
| Benzene (B151609) Carboxylic Acids + Phenylacetylenes | Ruthenium(II) porphyrin–copper chloride | Forms intermolecular C-N and intramolecular C-O bonds. | acs.orgnih.gov |
Palladium-Catalyzed Syntheses: Palladium catalysts are instrumental for cross-coupling reactions, enabling the direct arylation of the oxazole ring. organic-chemistry.org This is a powerful strategy for introducing the 3-aminophenyl group at the C-2 position or the 4-fluorophenyl group at the C-5 position of a pre-formed oxazole core. Depending on the choice of phosphine (B1218219) ligands and solvents, palladium-catalyzed arylation can be directed with high regioselectivity to either the C-2 or C-5 position of the oxazole. organic-chemistry.org For instance, using specific task-specific phosphine ligands, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org
Condensation Reactions with Amines and Halogenated Precursors
The condensation of amines with halogenated precursors is a classic and reliable method for constructing heterocycles. In the context of oxazole synthesis, this typically involves the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis. A variation of this approach involves the reaction between phenacyl bromides (a type of α-haloketone) and various amides to form oxazole derivatives. researchgate.net To synthesize a molecule like this compound, one could envision a strategy involving the condensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with 3-aminobenzamide (B1265367).
Another relevant condensation approach is the synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, which involves the condensation of isatoic anhydride (B1165640) with a pre-formed amidoxime, highlighting the utility of condensation reactions in building complex aniline derivatives. prepchem.com While this example forms an oxadiazole, the principle of condensing an amine-containing precursor with a carbonyl-containing precursor is a cornerstone of heterocyclic chemistry applicable to oxazoles.
Cycloisomerization Reactions for Polysubstituted Oxazoles
Cycloisomerization reactions provide an atom-economical pathway to oxazoles by rearranging a linear precursor into a cyclic product without the loss of any atoms. These reactions are often catalyzed by acids or transition metals.
A prominent method involves the tandem cycloisomerization of N-(propargyl)arylamides. researchgate.netfigshare.comacs.org This reaction can be catalyzed by Zn(OTf)₂, which acts as a π-acid to activate the alkyne for a 5-exo-dig intramolecular cyclization. researchgate.netacs.org This methodology allows for the synthesis of a wide variety of functionalized oxazoles in moderate to excellent yields under mild conditions. researchgate.net Similarly, a one-pot propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides can be catalyzed by a Brønsted acid like p-toluenesulfonic acid (PTSA). organic-chemistry.org This bifunctional catalyst promotes both the initial nucleophilic substitution and the subsequent cyclization, offering a rapid and efficient route to substituted oxazoles with water as the only byproduct. organic-chemistry.org
| Precursor | Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| N-(propargyl)arylamides | Zn(OTf)₂ | Tandem Cycloisomerization/Alkylation | Mild conditions, broad scope. | researchgate.netfigshare.comacs.org |
| Propargylic Alcohols + Amides | p-Toluenesulfonic acid (PTSA) | Propargylation/Cycloisomerization | One-pot, high yield, water as byproduct. | organic-chemistry.org |
| Enamides | Phenyliodine diacetate (PIDA) | Intramolecular Oxidative Cyclization | Metal-free oxidative C-O bond formation. | acs.org |
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijpsonline.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govarkat-usa.org For the synthesis of oxazole-related structures, microwave assistance has been successfully applied. For example, the synthesis of 2-aryl-2-oxazolines from amido alcohols is efficiently promoted by polyphosphoric acid esters under microwave irradiation, achieving high yields in short reaction times without the need for metal catalysts. organic-chemistry.org Similarly, various triazole and oxazine (B8389632) derivatives have been synthesized efficiently using microwave protocols, highlighting the broad applicability of this technology in heterocycle synthesis. nih.govarkat-usa.orgnih.gov The key benefits include a significant reduction in the use of solvents and easier product work-up. arkat-usa.org
Ultrasound-Mediated Synthetic Pathways
Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. researchgate.net Sonochemical methods are known to be eco-friendly, safe, and cost-effective. researchgate.net The application of ultrasound can lead to significant rate enhancements, shorter reaction times, and higher yields with improved product purity. researchgate.net While specific examples for this compound are not detailed, the successful ultrasound-accelerated preparation of structurally similar 2,5-disubstituted-1,3,4-oxadiazoles demonstrates the potential of this technology. researchgate.net This approach often reduces the need for hazardous chemicals and represents a non-polluting energy source, aligning with the goals of sustainable chemistry. researchgate.net
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. youtube.com They can act as both the solvent and promoter in chemical reactions. ijpsonline.com The van Leusen oxazole synthesis, a method that uses tosylmethyl isocyanide (TosMIC), has been improved by using ionic liquids like [bmim]Br as the solvent, leading to high yields. ijpsonline.comijpsonline.com The ionic liquid in these cases can often be recovered and reused multiple times without a significant loss in activity. ijpsonline.comijpsonline.com Furthermore, palladium-catalyzed cross-coupling reactions to build substituted oxazoles can be effectively performed in ionic liquids. ijpsonline.com
Deep Eutectic Solvents (DES): Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point much lower than the individual components. mdpi.com They are attractive green solvents because they are often biodegradable, non-toxic, and derived from renewable resources. mdpi.com The synthesis of oxazole derivatives from phenacyl bromides and amides has been successfully demonstrated in a DES composed of choline (B1196258) chloride and glycerol. researchgate.net These solvents can act as both the reaction medium and a catalyst, facilitating the reaction while replacing hazardous volatile organic compounds. mdpi.comresearchgate.net
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific continuous flow synthesis of this compound has not been extensively documented, established methods for the synthesis of 2,5-disubstituted oxazoles can be adapted for its production.
One promising approach involves the automated flow synthesis of 4,5-disubstituted oxazoles from an appropriate isocyanoacetate and acid chloride. durham.ac.uk In a hypothetical continuous flow setup for the target compound, a solution of a suitable isocyanoacetate precursor and 3-nitrobenzoyl chloride (as a precursor to the aniline group) in a solvent like acetonitrile (B52724) could be passed through a heated reactor coil. This stream would then merge with a stream containing a base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), packed in a column to facilitate the intramolecular cyclization. acs.org The subsequent reduction of the nitro group to an aniline could potentially be integrated as a downstream process, for example, using a packed-bed reactor with a supported hydrogenation catalyst.
Key parameters for such a continuous flow process would require careful optimization. A hypothetical set of optimized conditions is presented in the table below.
| Parameter | Value | Purpose |
| Reactant A | Ethyl isocyanoacetate | Source of the C4 and N3 atoms of the oxazole ring |
| Reactant B | 3-Nitrobenzoyl chloride | Precursor to the 2-substituted aniline moiety |
| Solvent | Acetonitrile | To dissolve reactants and facilitate reaction |
| Base | PS-BEMP (packed bed) | To catalyze the intramolecular cyclization |
| Flow Rate | 0.1 - 1.0 mL/min | To control residence time and reaction completion |
| Reactor Temperature | 60 - 100 °C | To accelerate the rate of cyclization |
| Residence Time | 10 - 30 min | To ensure complete conversion to the oxazole |
Another viable continuous flow strategy is the adaptation of iodine-mediated oxidative cyclization. beilstein-journals.org In this scenario, a solution of an acyl hydrazone precursor could be passed through a heated, packed-bed reactor containing solid potassium carbonate as a base, with iodine as the oxidizing agent. This method has been shown to be effective for the synthesis of 1,3,4-oxadiazoles in short residence times and could be explored for oxazole synthesis. beilstein-journals.org
Biocatalytic and Solvent-Free Methods
Biocatalytic Methods:
The application of biocatalysis in the synthesis of heterocyclic compounds is a rapidly growing field, driven by the quest for greener and more selective chemical processes. While specific biocatalytic routes to this compound are not yet established, the principles of enzyme-catalyzed reactions can be applied. For instance, lipases could be explored for the chemoselective acylation steps in the synthesis of precursors. Hydrolases or oxidoreductases could also be investigated for the transformation of functional groups under mild, aqueous conditions, potentially reducing the need for protecting groups and harsh reagents.
Solvent-Free Methods:
Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds. These reactions are often facilitated by grinding or heating the neat reactants. For the synthesis of the oxazole core of the target molecule, a solvent-free approach could be envisioned based on the principles of the Robinson-Gabriel synthesis. This would involve the cyclodehydration of a 2-acylamino-ketone precursor. The reaction could be promoted by a solid acid catalyst or by microwave irradiation in the absence of a solvent.
A potential solvent-free reaction is outlined below:
| Reactants | Catalyst/Conditions | Product |
| 2-((4-Fluorobenzoyl)amino)-1-(3-nitrophenyl)ethan-1-one | Solid acid catalyst (e.g., montmorillonite (B579905) K-10), Heat (100-150 °C) | 3-(5-(4-Fluorophenyl)oxazol-2-yl)-nitrobenzene |
The subsequent reduction of the nitro group could also potentially be carried out under solvent-free conditions using a solid reducing agent.
Retrosynthetic Analysis Considerations for this compound
A retrosynthetic analysis of this compound reveals several strategic disconnections that can guide its synthesis. The primary disconnection points are the bonds forming the central oxazole ring.
Disconnection 1: C-O and C-N bonds of the oxazole ring (Robinson-Gabriel type synthesis)
This is a common and reliable strategy for oxazole synthesis. The target molecule 1 can be disconnected at the C2-N3 and C5-O1 bonds, leading back to the 2-acylamino-ketone precursor 2 . This intermediate, in turn, can be synthesized by the acylation of the aminoketone 3 with 4-fluorobenzoyl chloride 4 . The aminoketone 3 can be derived from the corresponding α-haloketone 5 , which is accessible from 3-nitroacetophenone 6 through bromination, followed by displacement with an amine source and subsequent reduction of the nitro group.
Scheme 1: Retrosynthetic analysis based on Robinson-Gabriel synthesis
Disconnection 2: C2-N3 and C4-C5 bonds (Van Leusen type synthesis)
An alternative disconnection involves breaking the C2-N3 and C4-C5 bonds, which is characteristic of the Van Leusen oxazole synthesis. nih.gov This approach would start from 4-fluorobenzaldehyde 7 and a tosylmethyl isocyanide (TosMIC) derivative bearing the 3-aminophenyl group at the isocyanide carbon, although such a reagent may not be readily available. A more practical adaptation would involve using a precursor like 3-isocyanobenzonitrile, which could then be elaborated to the final aniline.
Disconnection 3: C2-Aryl and C5-Aryl bonds (Cross-coupling strategies)
A modern approach would involve the formation of the C-aryl bonds via cross-coupling reactions on a pre-formed oxazole ring. nih.gov For instance, a 2,5-dihalooxazole could be sequentially coupled with (4-fluorophenyl)boronic acid and a protected 3-aminophenylboronic acid using palladium catalysis. This strategy offers high convergence and flexibility for introducing diversity at the 2 and 5 positions of the oxazole core.
Chemical Reactivity and Derivatization Strategies
Reactions at the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary site for chemical modification due to the presence of the electron-rich aromatic ring and the nucleophilic amino group.
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, proceeding via a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com It strongly donates electron density to the attached phenyl ring through resonance, increasing the ring's nucleophilicity. byjus.com This activation directs incoming electrophiles predominantly to the ortho and para positions relative to the amino group. byjus.com
In 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline, the amino group is at position C1 and the oxazole (B20620) substituent is at C3. The powerful activating effect of the amino group will direct electrophiles to positions 2, 4, and 6. Conversely, the oxazol-2-yl group is generally electron-withdrawing and would act as a meta-directing group, influencing positions 1 and 5. The directing effect of the amino group is dominant, making positions 4 (para) and 6 (ortho) the most probable sites for substitution, with position 2 being sterically hindered.
It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. byjus.com To avoid this and achieve ortho/para selectivity, the amino group is often protected, typically through acylation, prior to carrying out the substitution. youtube.com
| Reaction Type | Reagents & Conditions | Expected Outcome on Anilino Ring |
| Halogenation | Br₂ in H₂O or CH₃COOH | Substitution occurs at the ortho and para positions (C4, C6) to the -NH₂ group. Polysubstitution is possible. byjus.com |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Without protection, a mixture of meta, para, and ortho isomers is formed due to anilinium ion formation. byjus.com |
| Sulfonation | Fuming H₂SO₄, Heat | Forms the anilinium hydrogen sulfate (B86663) salt, which rearranges upon heating to yield the para-substituted sulfonic acid. byjus.com |
The lone pair of electrons on the nitrogen atom of the aniline group makes it a primary target for reactions with various electrophiles, leading to N-functionalized derivatives.
Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. researchgate.net This reaction converts the primary amine into a secondary amide. N-acylation is a common strategy used to temporarily "protect" the amino group and moderate its high reactivity. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which can prevent polysubstitution in subsequent reactions. youtube.com
Sulfonylation: The synthesis of sulfonamides can be achieved by reacting the aniline amine with sulfonyl chlorides. More contemporary methods have been developed for the sulfonylation of anilines, including visible-light-mediated reactions using sulfonyl fluorides nih.govfrontiersin.org and copper-catalyzed reactions with sodium sulfinates. mdpi.com These reactions form a stable N-S bond, yielding sulfonamide derivatives.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Arylacetamide |
| Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-Arylbenzamide |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) in pyridine (B92270) | N-Arylsulfonamide |
| Sulfonylation | Aryl sulfonyl fluoride (B91410), visible light, photocatalyst | N-Arylsulfonamide frontiersin.org |
Reactions of the Oxazole Ring System
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609) or thiazole. wikipedia.org This influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: Oxazole rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution unless activated by electron-donating substituents. pharmaguideline.com The relative reactivity of the carbon positions towards electrophiles is C4 > C5 > C2. pharmaguideline.com In the case of this compound, positions C2 and C5 are already substituted. Therefore, any potential electrophilic attack on the oxazole core itself would be directed to the C4 position.
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted oxazole ring is generally unfavorable and often results in ring cleavage rather than substitution. pharmaguideline.com However, the presence of a good leaving group, such as a halogen at the electron-deficient C2 position, can facilitate substitution. pharmaguideline.com For the title compound, direct nucleophilic substitution on the ring carbons is unlikely. Nucleophilic attack, if it occurs, would most likely target the C2 position, but this would require cleavage of the C-C bond to the aniline ring.
Metallation: Oxazoles can be deprotonated by strong bases. The most acidic proton is typically at the C2 position. wikipedia.org Since this position is substituted in the target molecule, metallation would be less facile but could potentially occur at the C4 position.
Derivatization of the molecule can also be achieved by modifying the substituents attached to the oxazole ring.
Anilino Group (C2): The reactions of this substituent are detailed in Section 3.1.
4-Fluorophenyl Group (C5): The fluorine atom on the phenyl ring can potentially be replaced via nucleophilic aromatic substitution (SNAr). However, this reaction typically requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to activate the ring towards nucleophilic attack. The oxazole ring itself is considered an electron-withdrawing substituent, which would activate the ortho and para positions of the fluorophenyl ring, potentially facilitating the displacement of the fluoride ion by a strong nucleophile.
Cycloaddition Reactions Involving the Oxazole Nucleus
One of the most significant reactions of the oxazole nucleus is its participation as a diene component in Diels-Alder reactions. wikipedia.orgpharmaguideline.com This reactivity provides a powerful synthetic route for the construction of substituted pyridine rings. wikipedia.org
In this transformation, the oxazole reacts across the C4 and C5 positions with a dienophile (e.g., an alkene or alkyne). The reaction is facilitated by electron-releasing groups on the oxazole and electron-withdrawing groups on the dienophile. pharmaguideline.com The presence of substituents at both the C2 and C5 positions, as in the title compound, is known to facilitate these cycloaddition reactions. pharmaguideline.com The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic adduct containing an oxygen bridge. This intermediate is often unstable and can be readily converted to a pyridine derivative through a retro-Diels-Alder reaction (expelling the oxygen bridge) or other rearrangement pathways. wikipedia.org The use of Lewis acids can also facilitate the cycloaddition by lowering the activation energy barrier. acs.org
| Reaction | Role of Oxazole | Dienophile Example | Intermediate | Final Product Type |
| Diels-Alder | Diene | Alkene (e.g., maleimide) | Bicyclic ether adduct | Substituted Dihydropyridine |
| Diels-Alder | Diene | Alkyne (e.g., dimethyl acetylenedicarboxylate) | Bicyclic ether adduct | Substituted Pyridine |
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural elucidation data specifically for the compound This compound is not publicly available. While information exists for structurally related compounds and individual fragments of the molecule, the complete data sets required to populate the requested article sections for this exact chemical entity could not be located.
Therefore, it is not possible to generate an article with the specified detailed research findings, including data tables for Infrared (IR) Spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy, two-dimensional NMR techniques, or Mass Spectrometry for "this compound."
To provide accurate and scientifically sound information, one would need access to a publication where this specific compound was synthesized and its properties were characterized, including the corresponding spectral data. Such a document was not identified in the performed searches.
Spectroscopic and Structural Elucidation Techniques
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds. In the analysis of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline, a solution of the compound would be introduced into the mass spectrometer, where a high voltage is applied to generate an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are produced, typically the protonated molecule [M+H]⁺.
For this compound (C₁₅H₁₁FN₂O), the expected monoisotopic mass is approximately 266.08 g/mol . ESI-MS analysis in positive ion mode would be expected to show a prominent peak at a mass-to-charge ratio (m/z) corresponding to the protonated molecule.
Table 4.3.1: Expected ESI-MS Data for this compound
| Expected Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₂FN₂O⁺ | 267.0928 |
This table represents theoretical values calculated based on the compound's chemical formula. Actual experimental values would confirm the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
To confirm the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. Unlike standard ESI-MS, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of a unique elemental formula. For this compound, HRMS would distinguish its formula (C₁₅H₁₁FN₂O) from other possible combinations of atoms that might have a similar nominal mass. The detection of the [M+H]⁺ ion with a mass extremely close to the calculated value of 267.0928 would provide strong evidence for the compound's identity and purity.
Electronic Absorption and Emission Spectroscopy
The photophysical properties of this compound, which contains a conjugated system of aromatic and heterocyclic rings, are investigated using UV-Vis and fluorescence spectroscopy.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. Molecules with extensive conjugation, such as 2,5-diaryloxazoles, typically exhibit strong absorption bands in the UV or visible range. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones, most commonly π → π* transitions in conjugated systems. sigmaaldrich.comnih.gov The position of the maximum absorption (λmax) is characteristic of the chromophore. For this compound, the extended π-system involving the aniline (B41778), oxazole (B20620), and fluorophenyl rings is expected to result in a significant absorption band, likely in the ultraviolet region.
Many 2,5-diaryloxazole derivatives are known to be fluorescent, meaning they re-emit absorbed energy as light. Fluorescence spectroscopy measures the emission spectrum of a compound after excitation at its absorption wavelength. The emission occurs at a longer wavelength (lower energy) than the absorption, with the difference known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. The fluorescence properties are highly sensitive to the molecular structure and its environment. Studies on similar fluorescent compounds show that the emission spectra can provide valuable information on the electronic structure of the excited state.
Table 4.4.2: Illustrative Photophysical Data for a Diaryloxazole Derivative
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Dichloromethane (B109758) | 350 | 420 | 5700 |
| Cyclohexane | 345 | 405 | 5200 |
This table provides example data for a representative 2,5-diaryloxazole to illustrate the typical range of absorption and emission values. Specific experimental data for this compound is required for a definitive analysis.
X-ray Crystallography for Three-Dimensional Structure Determination
While spectroscopic methods provide valuable information, X-ray crystallography offers the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.
This technique requires growing a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined with high precision. For this compound, a single crystal X-ray structure would unambiguously confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and the planarity of the ring system. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state, which can influence the material's bulk properties. The ability to obtain high-quality single crystals is often a significant challenge in the characterization of organic molecules.
Conformational Analysis from Crystal Structures
In a related crystal structure of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the oxazole ring is not coplanar with the adjacent aromatic rings. nih.govnih.gov The dihedral angle between the plane of the oxazole ring and the 4-fluorophenyl ring is 35.72 (9)°. nih.govnih.gov This significant twist is a common feature in such multi-ring systems and is attributed to the steric hindrance between the ortho-hydrogens of the respective rings.
The planarity of the individual aromatic rings (fluorophenyl and aniline) and the oxazole ring is generally maintained. However, the molecule as a whole is expected to adopt a non-planar conformation due to the rotations around the single bonds connecting the rings. This non-planar arrangement is a key determinant of how the molecule can interact with biological targets.
Table 1: Dihedral Angles in an Analogous 2,5-Disubstituted Oxazole Derivative
| Interacting Rings | Dihedral Angle (°) | Reference |
| Oxazole Ring and 4-Fluorophenyl Ring | 35.72 (9) | nih.govnih.gov |
| Oxazole Ring and Pyridine (B92270) Ring | 30.00 (9) | nih.govnih.gov |
| 4-Fluorophenyl Ring and Pyridine Ring | 45.85 (8) | nih.govnih.gov |
This data is for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine and is presented as an approximation for the conformational behavior of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in predicting the molecular properties and reactivity of novel compounds. These methods provide a lens into the electronic landscape of a molecule, guiding further experimental research.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. thaiscience.infotci-thaijo.org It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. scispace.com For compounds similar to 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict structural parameters like bond lengths and bond angles. ajchem-a.comresearchgate.net This optimization is a critical first step, as the resulting stable geometry forms the basis for all subsequent property calculations, including vibrational frequencies and electronic properties. ajchem-a.comresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.infomalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. malayajournal.orgnih.gov
In a theoretical study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were used to determine these energies. ajchem-a.com The HOMO was found to be distributed over the entire molecule, while the LUMO was localized on specific regions, indicating the pathways for intramolecular charge transfer. ajchem-a.commalayajournal.org
Interactive Table: Frontier Molecular Orbital Energies for a Structurally Related Compound Data below is for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole as an illustrative example.
| Parameter | Energy (eV) |
| EHOMO | -6.5743 ajchem-a.com |
| ELUMO | -2.0928 ajchem-a.com |
| Energy Gap (ΔE) | 4.4815 ajchem-a.com |
Note: This data pertains to 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally analogous compound, and is used for illustrative purposes.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MESP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govresearchgate.net For aromatic and heterocyclic compounds, the MESP analysis can identify which atoms, such as nitrogen or oxygen, are the most likely sites for interaction. tci-thaijo.orgajchem-a.comresearchgate.net In a molecule like this compound, the nitrogen atoms of the oxazole (B20620) ring and the aniline (B41778) group would be expected to be regions of negative potential, making them potential binding sites. ajchem-a.com
Calculation of Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. ajchem-a.com Key descriptors include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Harder molecules have a larger HOMO-LUMO gap. thaiscience.info
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. thaiscience.info
These parameters are calculated using the energies of the frontier orbitals. thaiscience.infoajchem-a.com
Interactive Table: Global Reactivity Descriptors for a Structurally Related Compound Data below is for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole as an illustrative example.
| Parameter | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5743 ajchem-a.com |
| Electron Affinity (A) | -ELUMO | 2.0928 ajchem-a.com |
| Electronegativity (χ) | (I+A)/2 | 4.3335 |
| Chemical Hardness (η) | (I-A)/2 | 2.2407 |
| Electrophilicity Index (ω) | χ²/(2η) | 4.1895 |
Note: This data pertains to 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally analogous compound, and is used for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug design for predicting the activity of new, unsynthesized molecules.
2D-QSAR Analysis
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) analysis involves correlating the biological activity of a set of molecules with their 2D structural descriptors. researchgate.netnih.gov These descriptors can include physicochemical properties (like logP), topological indices, and electronic parameters. The goal is to develop a statistically significant model, often through multiple linear regression, that can predict the activity of related compounds. researchgate.net The validity and predictive power of a QSAR model are assessed using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. nih.gov For classes of compounds similar to this compound, 2D-QSAR studies help identify which structural features are favorable or unfavorable for a specific biological target, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.net
3D-QSAR and 4D-QSAR Approaches (e.g., Grid Cell Occupancy Descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.
3D-QSAR studies for a series of analogs including this compound would involve aligning the molecules and placing them in a 3D grid. The interaction energies between a probe atom and each molecule are calculated at the grid points, generating steric and electrostatic fields. These fields are then used as descriptors to build a statistical model, often using Partial Least Squares (PLS) analysis. The resulting model, often visualized as contour maps, highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For this compound, such a model could indicate the importance of the fluorophenyl ring's electrostatic properties or the steric requirements around the aniline group for target binding.
4D-QSAR extends this by considering the conformational flexibility of the ligands. In this approach, an ensemble of conformations for each molecule is generated through molecular dynamics simulations. Grid cell occupancy descriptors are then used to represent the spatial probability distribution of different atom types across the conformational ensemble. This provides a more dynamic picture of the ligand's properties, which can be crucial for understanding how it adapts to a flexible binding site.
Application of Machine Learning in QSAR (e.g., Artificial Neural Networks, Partial Least Squares, Group Method of Data Handling)
Machine learning (ML) has become a powerful tool for developing sophisticated QSAR models, capable of handling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. nih.gov For a set of compounds including this compound, an ANN could be trained using a wide range of descriptors (topological, electronic, physicochemical). The network would learn the intricate patterns connecting these descriptors to the observed biological activity, potentially creating a highly predictive model. nih.govmdpi.com
Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and potentially correlated, as is common in QSAR. mdpi.com It reduces the dimensionality of the descriptor space and builds a linear regression model. It is a standard method used in 3D-QSAR studies. nih.gov
Group Method of Data Handling (GMDH): GMDH is a type of polynomial neural network that builds progressively complex models from the data. It can be used to select the most relevant descriptors and find an optimal model structure automatically, which could be applied to predict the activity of derivatives of this compound.
Pharmacophore Modeling based on QSAR Results
A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. Insights from 3D-QSAR contour maps can be used to define a pharmacophore model. nih.govnih.gov For instance, if QSAR studies on a series of oxazole derivatives indicated that a hydrogen bond acceptor feature, a hydrophobic aromatic ring, and a hydrogen bond donor are crucial for activity, a pharmacophore model would be constructed with these features spatially arranged. For this compound, key pharmacophoric features might include:
The nitrogen on the oxazole ring as a hydrogen bond acceptor.
The fluorophenyl group as a hydrophobic aromatic feature.
The aniline NH2 group as a hydrogen bond donor.
This model could then be used to screen large chemical databases to find new, structurally diverse compounds with the potential for similar biological activity. plos.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are used to study the interaction between a ligand, such as this compound, and its protein target at an atomic level.
Ligand-Protein Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, a docking study would involve placing it into the binding pocket of a target protein (e.g., a kinase or enzyme). The analysis would reveal specific interactions, such as:
Hydrogen Bonds: The aniline's -NH2 group or the oxazole nitrogen could form hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the protein's active site. zsmu.edu.ua
Pi-Pi Stacking: The phenyl rings could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The fluorophenyl moiety would likely occupy a hydrophobic pocket within the active site.
Molecular Dynamics (MD) simulations can then be used to study the stability of this docked pose over time. An MD simulation would track the movements of both the ligand and the protein, providing insights into the flexibility of the complex and the durability of the key interactions identified in docking.
Binding Affinity Prediction and Active Site Characterization
Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). semanticscholar.org A lower score typically indicates a more favorable binding interaction. For example, a hypothetical docking of this compound into a protein target might yield a binding affinity score that could be compared with other potential inhibitors. researchgate.net
These simulations also provide a detailed characterization of the active site. By analyzing the interactions of our lead molecule, we can understand which residues are critical for binding. This information is invaluable for structure-based drug design, allowing medicinal chemists to propose modifications to the molecule to enhance its binding affinity and selectivity. For instance, if the aniline group is found to be in a position to form a hydrogen bond but is slightly out of optimal distance, a chemist might design a new analog where the linker is modified to improve this interaction.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the specific biological activities of the chemical compound This compound as per the requested outline.
The search for data on its specific biochemical targets, mechanisms of enzyme inhibition, receptor binding characteristics, anti-proliferative effects on the MCF-7, HeLa, A549, HepG2, HCT116, PANC1, BaF3, and HL-60 cancer cell lines, or its mechanisms of cell cycle modulation and apoptosis induction did not yield any results for this particular compound.
While research exists for structurally similar compounds or general studies on the specified cell lines, a strict adherence to the prompt—focusing solely on "this compound"—prevents the inclusion of that data. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time.
Biological Activity: Mechanistic and Cellular Investigations in Vitro Focus
Cellular Activity and Phenotypic Screening in Cell Lines
Target Validation in Cellular Systems
Following extensive literature review, no specific studies on the target validation of 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline in cellular systems have been identified in the public domain. While the broader class of oxazole-containing compounds has been investigated for various biological activities, research specifically validating the cellular targets of this particular molecule is not available.
Modulation of Specific Signaling Pathways and Cellular Processes
Detailed investigations into the modulatory effects of this compound on key signaling pathways and cellular processes have not been reported in the available scientific literature. The following subsections address the specific areas of inquiry for which no data could be retrieved.
Investigation of Kinase Inhibition (e.g., EGFR, AURKA, VEGFR-2)
There is no available data from in vitro kinase assays or cellular studies to suggest that this compound acts as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A (AURKA), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Consequently, no inhibitory concentration (IC50) values or related data for this compound against these kinases have been published.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| EGFR | Data not available | N/A |
| AURKA | Data not available | N/A |
| VEGFR-2 | Data not available | N/A |
This table reflects the absence of published data on the kinase inhibitory activity of the specified compound.
Other Relevant Biochemical Pathway Modulations (e.g., EROD activity)
No studies were found that examined the effect of this compound on the activity of 7-ethoxyresorufin-O-deethylase (EROD), an enzyme involved in xenobiotic metabolism. Therefore, its potential to modulate this or other specific biochemical pathways remains uninvestigated.
Structure Activity Relationship Sar and Rational Design Principles
Influence of Substituents on Oxazole (B20620) and Aniline (B41778) Moieties
The substitution pattern on the oxazole and aniline components of the molecule is a primary determinant of its pharmacological profile. nih.govd-nb.info Modifications at these sites can significantly alter potency, selectivity, and pharmacokinetic properties.
The 4-fluorophenyl group at the C5 position of the oxazole ring is a critical feature. Fluorine substitution on a phenyl ring is a common strategy in drug design. The trifluoromethyl (–CF3) group, for instance, is known to enhance both the pharmacodynamic and pharmacokinetic properties of compounds. nih.gov The fluorine atom in the 4-fluorophenyl moiety is a weak electron-withdrawing group, which can influence the electronic environment of the entire molecule.
This group can participate in various non-covalent interactions within a biological target's binding pocket, including hydrogen bonds and halogen bonds, potentially increasing binding affinity. The presence of a 4-fluorophenyl group has been noted in various biologically active compounds, including kinase inhibitors and anticancer agents, suggesting its importance for molecular recognition by specific enzymes and receptors. researchgate.netresearchgate.net Studies on related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines and thiazoles, also feature the 4-fluorophenyl group, underscoring its established role in crafting bioactive molecules. mdpi.commdpi.com
The 3-aminophenyl (aniline) moiety offers multiple sites for modification, including the aniline nitrogen and the aromatic ring itself. The aniline nitrogen is nucleophilic and can be a primary site of reaction unless protected. stackexchange.com Protecting the amine, for example through acylation to form an acetanilide, can redirect further substitutions to the phenyl ring and modulate the electronic properties of the system. stackexchange.com
Substituents on the aniline phenyl ring can profoundly affect biological activity and physicochemical properties like lipophilicity. nih.gov The position of substitution (ortho, meta, or para) is crucial. In related aniline-containing derivatives, para-substituted compounds were found to have the lowest lipophilicity, which can impact absorption and distribution. nih.gov
Research on analogous structures has demonstrated that the nature of the substituent on the aniline ring dictates potency. Hydrophobic substituents tend to increase antibacterial activity, whereas electron-donating groups like methoxy (B1213986) can decrease it. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of the substituent.
Table 1: Effect of Aniline Ring Substituents on Antibacterial Activity of Pyrazole (B372694) Derivatives This table illustrates how different substituents on an aniline moiety can modulate biological activity, based on findings from related compound series. nih.gov
| Substituent on Aniline Ring | Nature of Substituent | Observed Activity Trend |
| Phenyl | Aryl | Moderate Activity |
| 4-Isopropylphenyl | Hydrophobic/Alkyl | Increased Activity |
| 4-Methoxyphenyl | Electron-Donating | Decreased Activity |
| 4-Phenoxyphenyl | Hydrophobic/Aryl Ether | Potent Activity |
| 4-(Methylthio)phenyl | Sulfur-containing | Moderate to Good Activity |
This data is derived from studies on pyrazole derivatives and serves as an illustrative guide for the potential impact of similar substitutions on the 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline scaffold.
The oxazole ring is not merely a linker but an active contributor to the molecule's biological profile. d-nb.info The substitution pattern on the oxazole core is fundamental to its activity. thepharmajournal.com In the parent compound, the key positions C2 and C5 are substituted by the aniline and fluorophenyl groups, respectively.
General principles of oxazole chemistry indicate that the ring's positions have distinct reactivities:
Nucleophilic Substitution : The ease of displacing halogen substituents follows the order C2 > C4 > C5. thepharmajournal.com
Electrophilic Substitution : This reaction preferentially occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.com
N-Alkylation/Acylation : These reactions typically happen at the N3 position. thepharmajournal.com
Studies on various oxazole derivatives have shown that substitutions at C2, C4, and C5 are instrumental in defining biological effects like anticancer and antimicrobial activity. researchgate.netbiointerfaceresearch.com For instance, in a series of 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles, the nature of the groups at all three positions was vital for the observed anticancer activity. biointerfaceresearch.com Therefore, any modification to the existing C2-aniline or C5-fluorophenyl linkages, or the introduction of a new substituent at C4, would be expected to significantly alter the compound's activity.
Bioisosteric Replacements and Their Impact on Activity
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles. The oxazole ring, due to its bioisosteric properties, can be replaced with other five-membered heterocycles. nih.gov Common bioisosteres for the oxazole ring include thiazole, 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), and 1,3,4-thiadiazole (B1197879). rsc.orgnih.gov
Such replacements can lead to significant changes in the molecule's properties:
Oxadiazole Isomers : Replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation, though it may also decrease binding affinity. rsc.org
Thiadiazoles : The 1,3,4-thiadiazole ring is a well-established bioisostere for the 1,3,4-oxadiazole ring. This swap from an oxygen to a sulfur atom can alter bond angles, electronic distribution, and metabolic stability, thereby impacting biological activity. nih.govmdpi.com
The choice of bioisostere can fine-tune the compound's interaction with its target. For example, the 1,2,4-oxadiazole ring is present in the drug Ataluren, highlighting the therapeutic relevance of this class of heterocycles. nih.gov
Table 2: Potential Bioisosteric Replacements for the Oxazole Core
| Original Ring | Bioisosteric Replacement | Potential Impact on Properties | Reference |
| Oxazole | Thiazole | Altered electronics and hydrogen bonding capacity | nih.gov |
| Oxazole | 1,2,4-Oxadiazole | Can modulate receptor binding and metabolic stability | rsc.orgnih.gov |
| Oxazole | 1,3,4-Oxadiazole | May increase polarity and alter degradation pathways | rsc.org |
| Oxazole | 1,3,4-Thiadiazole | Can serve as a replacement for oxadiazole, impacting activity | nih.govmdpi.com |
| Oxazole | Pyrazole | Changes in hydrogen bond donor/acceptor pattern | nih.gov |
Rational Design Strategies for Enhanced Potency and Selectivity
Advancing the this compound scaffold into a more potent and selective agent requires the application of rational design strategies. These approaches leverage structural and computational insights to guide molecular modifications.
Structure-Based and Ligand-Based Design : If the biological target is known, techniques like molecular docking can be used to predict how derivatives will bind. researchgate.netnih.gov This allows for the design of compounds with improved shape complementarity and specific interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with biological activity, guiding the synthesis of more active analogues. researchgate.net
Optimization of Polar Interactions : Fine-tuning intra- and intermolecular polar interactions is a proven strategy for enhancing affinity and selectivity. This was a key element in the development of the isoxazole-based ATR kinase inhibitor VX-970/M6620, demonstrating how subtle changes can lead to significant improvements. nih.gov
Hybridization and Fragment-Based Approaches : A hybridization strategy involves combining pharmacophoric elements from different known active molecules to create a new, potentially more potent compound. nih.gov This can lead to novel chemotypes with improved drug-like properties.
Modulation of Physicochemical Properties : Rational design also involves optimizing properties like lipophilicity and polarity to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. As seen with aniline derivatives, altering substitution patterns can systematically change these characteristics. nih.gov
By employing these strategies, researchers can systematically modify the this compound core to develop derivatives with enhanced therapeutic potential.
Analytical Methodologies for Purity and Composition Assessment
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the separation, purification, and analysis of "3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline". Different chromatographic methods are utilized at various stages, from crude product purification to final purity verification.
Column chromatography is a fundamental and widely used preparative technique for purifying solid organic compounds. In the synthesis of oxazole (B20620) derivatives and other heterocyclic compounds, it is the primary method for isolating the target compound from unreacted starting materials, reagents, and byproducts. wiley-vch.de The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with a stationary phase, typically silica (B1680970) gel. wiley-vch.deorgsyn.org
A solvent system, or eluent, is chosen to move the components down the column at different rates based on their polarity and affinity for the stationary phase. For compounds like anilines, a gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. A common eluent system for similar aromatic amines is a mixture of a non-polar solvent like n-pentane or hexanes and a more polar solvent such as diethyl ether (Et2O) or ethyl acetate. wiley-vch.de The fractions are collected and analyzed, often by Thin Layer Chromatography, to identify those containing the pure product.
Table 1: Example Column Chromatography Parameters for Aniline (B41778) Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Eluent System | n-Pentane/Diethyl Ether (Et2O) |
| Elution Method | Gradient elution, for example starting from a 100/1 to a 10/1 ratio of n-pentane/Et2O. wiley-vch.de |
| Sample Loading | The crude product is typically dissolved in a small volume of the initial eluent or a slightly more polar solvent like dichloromethane (B109758) for loading onto the column. orgsyn.org |
Thin Layer Chromatography (TLC) is an indispensable analytical tool for the rapid monitoring of chemical reactions and for preliminary purity assessment. During the synthesis of "this compound," TLC allows chemists to track the consumption of starting materials and the formation of the product in near real-time. By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing) and developing it in an appropriate solvent system, the components separate based on their polarity.
The separated spots are visualized, usually under UV light, and their retention factor (Rf) values are calculated. A pure compound should ideally appear as a single spot. The purity of the fractions collected from column chromatography is also conveniently checked using TLC before combining them.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and perform quantitative analysis of "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. mdpi.compensoft.net In this method, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18). pensoft.netpensoft.netresearchgate.net
A polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution, is used to elute the compound. pensoft.netpensoft.netresearchgate.net The components are separated based on their hydrophobicity. A detector, commonly a UV-Vis detector set at a specific wavelength, measures the absorbance of the eluting components, generating a chromatogram. pensoft.netpensoft.net The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. This method is validated for its accuracy, precision, and specificity according to established guidelines. pensoft.netpensoft.net
Table 2: Typical RP-HPLC Conditions for Analysis of Related Heterocyclic Compounds
| Parameter | Description |
|---|---|
| Column | C18, e.g., 150 mm x 4.6 mm, 5 µm particle size. pensoft.netpensoft.netresearchgate.net |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Phosphate Buffer. pensoft.netpensoft.netresearchgate.net |
| Flow Rate | Typically 1.0 mL/min. pensoft.netpensoft.net |
| Detection | UV/VIS detector at a wavelength such as 225 nm. pensoft.netpensoft.net |
| Column Temperature | Controlled, for instance, at 30 °C. pensoft.netpensoft.net |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly sensitive technique used to separate and identify volatile organic compounds. While "this compound" itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is crucial for detecting and quantifying volatile impurities. researchgate.net These can include residual solvents from the synthesis and purification steps (e.g., toluene, diethyl ether, hexanes) or volatile starting materials and byproducts. researchgate.netresearchgate.net The method provides high resolution and allows for the detection of impurities at very low levels, which is important for quality control. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of "this compound". The experimentally determined percentages are compared with the theoretical values calculated from the compound's chemical formula, C₁₅H₁₁FN₂O. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports the assigned molecular structure. researchgate.netresearchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 71.42% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.40% |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.53% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.11% |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.34% |
| Total | | | | 254.28 | 100.00% |
Other Complementary Purity Assessment Methods (e.g., Melting Point Range)
In addition to chromatographic and spectroscopic methods, other physical properties are used to assess the purity of "this compound," particularly if it is a crystalline solid.
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance typically melts over a narrow, well-defined temperature range. The presence of impurities usually causes a depression and broadening of the melting point range. For analogous aromatic compounds, a sharp melting point is often reported as an indicator of high purity. ossila.com Therefore, determining the melting point range provides a quick and straightforward method for a preliminary purity assessment.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| n-Pentane |
| Diethyl ether |
| Ethyl acetate |
| Dichloromethane |
| Toluene |
| Hexanes |
Perspectives and Future Research Directions
Development of Novel Oxazole-Based Chemical Scaffolds
The oxazole (B20620) nucleus is a five-membered heterocyclic ring containing oxygen and nitrogen, which serves as a valuable and versatile scaffold in drug discovery. nih.govmuseonaturalistico.it A key advantage of the oxazole ring is that it offers three positions for chemical substitution, allowing for the creation of a diverse library of derivatives. nih.govst-andrews.ac.ukresearchgate.net This structural flexibility enables chemists to fine-tune the pharmacological properties of the molecules.
Researchers are actively exploring the synthesis of new families of densely functionalized oxazole-containing building blocks. acs.org These efforts aim to create novel molecular architectures that can be used to develop compounds with highly specific biological activities. researchgate.netacs.org The oxazole moiety is considered an attractive skeleton for synthesizing potential therapeutic agents because of its established presence in drugs with anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.gov The development of novel oxazole-based scaffolds is a continuous effort to expand the chemical space available for drug discovery, providing new starting points for medicinal chemistry campaigns. museonaturalistico.itnih.gov
Integration of Advanced Synthetic and Computational Methodologies
Modern drug discovery increasingly relies on the synergy between advanced synthetic chemistry and computational tools to accelerate the development of new compounds. For oxazole derivatives, numerous innovative synthetic strategies have been developed to improve efficiency and access a wider range of molecular structures. researchgate.netnih.gov These include metal-mediated reactions, microwave-assisted synthesis, and one-pot procedures, which offer advantages over traditional methods. st-andrews.ac.ukresearchgate.netnih.gov
Table 1: Advanced Synthetic Methods for Oxazole Derivatives
| Synthetic Method | Description | Reference |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate reaction times and improve yields for the formation of 5-aryl-1,3-oxazole compounds. | researchgate.netnih.gov |
| Metal-Mediated Synthesis | Employs metals like gold or copper as catalysts for cyclization and isomerization reactions to form the oxazole ring. | researchgate.net |
| van Leusen Oxazole Synthesis | A reaction involving Toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring, which has been adapted using green chemistry principles (e.g., using water as a solvent). | nih.govderpharmachemica.com |
Concurrently, computational methodologies play a crucial role in rational drug design. museonaturalistico.it Molecular docking, for instance, is used to predict how oxazole derivatives might bind to specific biological targets, such as enzymes or receptors. researchgate.net These computational simulations help identify potential lead compounds and provide insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective molecules. museonaturalistico.itresearchgate.net The integration of these advanced synthetic and computational methods allows for a more targeted and efficient exploration of oxazole-based chemical space.
Exploration of Additional Mechanistic Pathways in Biological Systems
Understanding the precise mechanism of action is fundamental to developing safe and effective drugs. For oxazole-based compounds, research is ongoing to elucidate the intricate ways they interact with biological systems. museonaturalistico.it Their pharmacological effects are often mediated through interactions with specific enzymes or receptors involved in disease processes. nih.gov
Mechanistic studies aim to unravel these interactions at the molecular level, identifying specific binding targets and clarifying how the compound modulates a biological pathway. museonaturalistico.itresearchgate.net For example, some oxazole derivatives have been investigated as inhibitors of enzymes like c-Kit tyrosine kinase and cholesterol 24-hydroxylase (CYP46A1), which are implicated in cancer and neurodegenerative conditions, respectively. researchgate.netbioworld.com The oxazole ring itself can act as a heme-iron binder, a property that allows it to interact with cytochrome P450 (CYP) enzymes. bioworld.com
Future research will focus on exploring additional mechanistic pathways to uncover new therapeutic applications for compounds like 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline. A deeper understanding of their modes of action will not only validate their therapeutic potential but also enable the rational design of next-generation compounds with enhanced efficacy and specificity. museonaturalistico.itwjahr.com
Potential for Lead Optimization and Compound Discovery
Lead optimization is a critical phase in drug development where an initial "hit" compound is chemically modified to improve its therapeutic properties. The oxazole scaffold is highly amenable to this process. nih.gov By systematically altering the substituents on the oxazole ring and its attached phenyl groups, researchers can explore structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). museonaturalistico.itwjahr.com
For example, early lead compounds in a series might show promising activity but have limitations such as poor oral bioavailability or off-target effects. nih.gov Through targeted chemical modifications, a process that can be guided by computational modeling, these liabilities can be addressed. researchgate.netwjahr.com This iterative process of design, synthesis, and testing is central to lead optimization. museonaturalistico.it
The exploration of SAR within a series of oxazole derivatives can lead to the discovery of novel compounds with significantly improved profiles. nih.govnih.gov The inherent versatility of the this compound structure provides a robust foundation for such optimization efforts, holding the potential to yield new and effective drug candidates for a variety of diseases. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 3-(5-(4-Fluorophenyl)oxazol-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluoroaniline derivatives with oxazole precursors. For example, in analogous compounds like 4-[5-(substitutedthio)-1,3,4-oxadiazol-2-yl]aniline, the key steps include:
Thiol-oxadiazole formation : Reacting 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with methanol under light-sensitive conditions .
Purification : Use column chromatography or recrystallization to isolate the product.
To optimize yields:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies NH₂ stretching vibrations (3350–3422 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- LC-MS (ESI) : Confirms molecular weight (e.g., [M+1]⁺ peaks at ~303 m/z for related oxadiazole-aniline derivatives) .
- X-ray Crystallography : SHELXL is widely used for structural refinement. For example, SHELX programs resolve bond lengths and angles in aromatic heterocycles, critical for verifying the oxazole-fluorophenyl-aniline backbone .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, particularly in kinase inhibition?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with kinase domains (e.g., TrkA kinase). The oxazole and fluorophenyl moieties may engage in hydrophobic interactions, while the aniline group could form hydrogen bonds .
- QSAR Analysis : Correlate structural features (e.g., electron-withdrawing fluorine substituents) with activity data from analogues like KRC-108, a TrkA inhibitor containing oxazole and pyridine rings .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with X-ray data. For example, SHELXL refinement can resolve discrepancies in aromatic proton assignments caused by ring current effects .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify overlapping NH₂ signals in NMR spectra .
Q. What in vitro assays are suitable for studying this compound’s interaction with kinases, and how are they designed?
Methodological Answer:
- Kinase Inhibition Assays :
- ATP-Competitive Binding : Measure IC₅₀ values using fluorescence polarization assays with ATP analogues.
- Enzyme Kinetics : Use the ADP-Glo™ kit to quantify residual ATP after incubation with the compound .
- Selectivity Profiling : Test against a panel of 50+ kinases (e.g., TrkA, EGFR) to identify off-target effects.
Data Contradiction Analysis
Q. How can researchers address variability in synthetic yields (e.g., 59% vs. lower yields) for similar oxadiazole-aniline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
